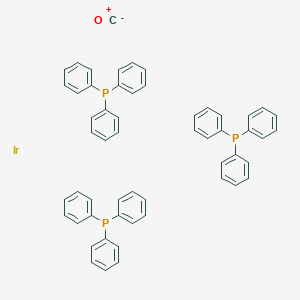

Carbonylhydrotris(triphenylphosphine)iridium

説明

The exact mass of the compound Carbonylhydridotris(triphenylphosphine)iridium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

17250-25-8 |

|---|---|

分子式 |

C55H46IrOP3- |

分子量 |

1008.1 g/mol |

IUPAC名 |

carbon monoxide;hydride;iridium;tris(triphenylphosphane) |

InChI |

InChI=1S/3C18H15P.CO.Ir.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;;/q;;;;;-1 |

InChIキー |

OUSUBFLJNQPWDZ-UHFFFAOYSA-N |

正規SMILES |

[H-].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |

他のCAS番号 |

17250-25-8 |

ピクトグラム |

Acute Toxic; Irritant |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Carbonylhydrotris(triphenylphosphine)iridium(I)

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Carbonylhydrotris(triphenylphosphine)iridium(I), IrH(CO)(PPh₃)₃, a pivotal organometallic complex in modern chemistry. Esteemed for its catalytic prowess, this iridium(I) hydride complex serves as a cornerstone in a multitude of synthetic transformations, including hydrogenation and carbonylation reactions.[1] This document offers a detailed exploration of its synthesis, beginning with the renowned Vaska's complex, and delves into the critical characterization techniques essential for verifying its identity and purity. Field-proven insights into the causality behind experimental choices are integrated throughout, ensuring a robust and reproducible methodology for researchers in both academic and industrial settings.

Introduction: The Significance of this compound(I)

This compound(I) is a versatile 18-electron, five-coordinate iridium(I) complex that has garnered significant attention for its catalytic activity.[1] Its utility spans from fundamental organometallic chemistry to practical applications in the synthesis of fine chemicals and pharmaceutical intermediates. The strategic arrangement of a hydride, a carbonyl, and three bulky triphenylphosphine ligands around the central iridium atom imparts unique reactivity and stability to the molecule.[2]

The triphenylphosphine ligands create a sterically demanding environment that can be leveraged to achieve high selectivity in catalytic processes. The presence of the hydride ligand is central to its role in hydrogenation and related reductive transformations. This guide will illuminate the synthesis of this important catalyst and the analytical methods required to confirm its successful formation.

Synthesis of this compound(I)

The most common and reliable route to this compound(I) involves the reduction of its chloro-analogue, trans-carbonylchlorobis(triphenylphosphine)iridium(I), famously known as Vaska's complex.[3][4] The synthesis of Vaska's complex is a well-established procedure, typically involving the reaction of an iridium chloride salt with triphenylphosphine in a high-boiling solvent that can also serve as a source of the carbonyl ligand, such as dimethylformamide (DMF) or 2-methoxyethanol.[3][5]

Conceptual Workflow of the Synthesis

The transformation from Vaska's complex to the desired hydride complex is conceptually a ligand substitution and reduction at the iridium center. The chloride ligand is replaced by a hydride, and an additional triphenylphosphine ligand coordinates to the metal, satisfying the 18-electron rule. This is typically achieved using a hydride source, such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), in the presence of excess triphenylphosphine.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related rhodium hydride complexes and general principles of iridium chemistry.[6]

Materials:

-

trans-Carbonylchlorobis(triphenylphosphine)iridium(I) (Vaska's Complex)

-

Triphenylphosphine (PPh₃)

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute, degassed)

-

Diethyl ether (degassed)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Reaction Vessel: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add trans-carbonylchlorobis(triphenylphosphine)iridium(I) (1.0 g, 1.28 mmol) and triphenylphosphine (1.0 g, 3.81 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere. This is crucial as the iridium hydride product can be sensitive to oxygen, especially in solution.

-

Solvent Addition: Under a positive pressure of inert gas, add 50 mL of degassed absolute ethanol to the flask. Stir the resulting suspension.

-

Addition of Reducing Agent: In a separate flask, prepare a solution of sodium borohydride (0.25 g, 6.61 mmol) in 10 mL of degassed absolute ethanol. Add this solution dropwise to the stirred suspension of the iridium complex over a period of 15-20 minutes at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours. The color of the suspension will typically change from yellow to a lighter, off-white or pale yellow color, indicating the formation of the product.

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by filtration under inert atmosphere using a Schlenk filter funnel.

-

Purification: Wash the collected solid with several portions of cold, degassed ethanol (3 x 10 mL) followed by degassed diethyl ether (2 x 10 mL) to remove any unreacted starting materials and byproducts.

-

Drying and Storage: Dry the purified white to pale yellow crystalline product under high vacuum. Store the final product, this compound(I), under an inert atmosphere to prevent decomposition.

Characterization of this compound(I)

Thorough characterization is paramount to confirm the identity and purity of the synthesized complex. The following techniques are indispensable for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for identifying the presence of the carbonyl and hydride ligands.

-

Carbonyl Stretch (ν(CO)): The complex exhibits a strong, sharp absorption band in the region of 1980–2010 cm⁻¹ . This is characteristic of a terminal carbonyl ligand bound to a metal center. The exact position of this band is sensitive to the electronic environment of the iridium atom.

-

Iridium-Hydride Stretch (ν(Ir-H)): A weaker absorption is typically observed in the region of 2070-2100 cm⁻¹ , corresponding to the Ir-H stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the complex in solution.

¹H NMR Spectroscopy:

The most diagnostic feature in the ¹H NMR spectrum is the signal corresponding to the hydride ligand.

-

Hydride Resonance: The hydride proton resonates in the high-field (upfield) region, typically between δ -10.5 and -12.0 ppm . This significant upfield shift is due to the shielding effect of the d-electrons of the iridium center. The signal appears as a quartet due to coupling with the three chemically equivalent phosphorus nuclei of the triphenylphosphine ligands.

³¹P{¹H} NMR Spectroscopy:

Proton-decoupled ³¹P NMR spectroscopy is essential for analyzing the environment of the triphenylphosphine ligands. For IrH(CO)(PPh₃)₃ in a trigonal bipyramidal geometry with two axial and one equatorial phosphine, or a distorted geometry, one might expect more complex spectra. However, due to the fluxional nature of many five-coordinate complexes in solution, a single, sharp resonance is often observed at room temperature, indicating that the phosphine ligands are chemically equivalent on the NMR timescale. For related iridium hydride complexes, the ³¹P chemical shifts are typically observed in the range of δ 10-20 ppm .

Summary of Characterization Data

| Technique | Feature | Expected Value/Observation |

| IR Spectroscopy | ν(CO) | 1980–2010 cm⁻¹ (strong, sharp) |

| ν(Ir-H) | 2070-2100 cm⁻¹ (weak to medium) | |

| ¹H NMR | Hydride (Ir-H) | δ -10.5 to -12.0 ppm (quartet) |

| Phenyl Protons | δ 7.0-7.8 ppm (multiplet) | |

| ³¹P{¹H} NMR | PPh₃ | δ 10-20 ppm (single resonance) |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | ~170 °C (with decomposition)[2] |

Molecular Structure and Properties

This compound(I) adopts a five-coordinate geometry. In the solid state, this is typically a distorted trigonal bipyramidal structure. In solution, five-coordinate complexes are often fluxional, meaning the ligands can interchange their positions rapidly, which explains the observation of a single resonance in the ³¹P{¹H} NMR spectrum at room temperature.

The complex is generally a white to pale yellow, air-stable crystalline solid, though solutions can be sensitive to oxidation.[2] It is soluble in chlorinated solvents such as dichloromethane and chloroform, as well as in aromatic solvents like benzene and toluene.

Applications in Catalysis and Materials Science

The catalytic activity of this compound(I) is its most significant attribute.

-

Hydrogenation: It is an effective catalyst for the hydrogenation of alkenes and alkynes under mild conditions, offering high selectivity.[2]

-

Carbonylation: The complex facilitates the introduction of a carbonyl group into organic molecules.[2]

-

C-H Activation: Iridium complexes are renowned for their ability to activate carbon-hydrogen bonds, a key step in many catalytic functionalization reactions.

-

Materials Science: Beyond catalysis, this iridium complex is utilized in the development of advanced materials, including polymers and nanostructures, where its unique electronic properties can be exploited.[2]

Conclusion

This compound(I) is a cornerstone of modern organometallic chemistry with profound implications for catalysis and materials science. The synthetic route from Vaska's complex is reliable and accessible, and the identity and purity of the product can be unequivocally confirmed through a combination of IR and NMR spectroscopy. This guide provides the essential theoretical and practical knowledge for researchers to confidently synthesize and characterize this invaluable chemical tool, paving the way for further innovation in their respective fields.

References

-

PubChem. Carbonyltris(triphenylphosphine)iridium(I) hydride. [Link]

-

Wikipedia. Vaska's complex. [Link]

-

Grokipedia. Vaska's complex. [Link]

-

Scientific Update. Vaska's complex- Reagent of the month. [Link]

-

ResearchGate. Fifty years of Vaska's compound. [Link]

-

chemeurope.com. Vaska's complex. [Link]

-

EPFL Graph Search. Vaska's complex. [Link]

- Google Patents. Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i).

-

ResearchGate. Synthesis of RuHCl(CO)(PPh3)3 ?. [Link]

-

White Rose Research Online. Combining sustainable synthesis of a versatile ruthenium dihydride complex with structure determination using group theory and spectroscopy. [Link]

-

ResearchGate. The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. [Link]

-

WSU. The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. [Link]

-

Chegg. 50 -100 ppm Table 1. Best-fit parameters from the "P CP/MAS NMR spectrum of RhH(CO)(PPhy)," Isotropic chemical shift" (ppm) 8(PI) 8(P2) 8(P3) 34.34 45.35 33.84 Coupling constant," I (Hz) I(Rh,"P). [Link]

Sources

- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Vaska's complex - Wikipedia [en.wikipedia.org]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. CARBONYLCHLOROBIS(TRIPHENYLPHOSPHINE)IRIDIUM(I) | 14871-41-1 [chemicalbook.com]

- 6. WO2016005282A1 - Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i) - Google Patents [patents.google.com]

The Archetype of Square Planar Coordination: A Technical Guide to the Crystal Structure of Vaska's Complex

Foreword

For decades, Vaska's complex, trans-carbonylchlorobis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂], has remained a cornerstone in the edifice of organometallic chemistry.[1][2] First correctly formulated and characterized by Lauri Vaska and John W. DiLuzio in 1961, this bright yellow, air-stable crystalline solid has served as a powerful model for understanding fundamental concepts such as coordination chemistry, oxidative addition, and homogeneous catalysis.[2][3] Its deceptively simple structure belies a rich and complex reactivity that continues to inspire new research in fields ranging from materials science to drug development.[3][4] This in-depth technical guide provides a comprehensive exploration of the crystal structure of Vaska's complex, delving into the nuances of its molecular geometry and the profound implications of this architecture on its chemical behavior. This document is intended for researchers, scientists, and drug development professionals who seek a deeper, field-proven understanding of this iconic molecule.

The Core Architecture: A Square Planar Masterpiece

At the heart of Vaska's complex lies a central iridium atom in the +1 oxidation state (Ir(I)), a d⁸ transition metal center.[1][5] This electronic configuration strongly favors a square planar coordination geometry, a defining feature of many 16-electron complexes of rhodium(I), iridium(I), palladium(II), and platinum(II).[1][6] The iridium atom is coordinated to four ligands: a chloride ion (Cl⁻), a carbon monoxide molecule (CO), and two triphenylphosphine (PPh₃) ligands.[2][7]

X-ray crystallographic studies have unequivocally confirmed this square planar arrangement.[1] The two bulky triphenylphosphine ligands occupy positions trans to each other, as do the chloride and carbonyl ligands.[1][2] This trans disposition is a critical aspect of the complex's structure, influencing its stability and reactivity.

Below is a diagram illustrating the fundamental square planar geometry of Vaska's Complex.

Caption: Square planar geometry of Vaska's complex.

A Quantitative Look: Bond Lengths and Angles

High-precision X-ray diffraction studies have provided detailed insights into the bonding within Vaska's complex. The precise distances and angles between the constituent atoms are not merely geometric parameters; they are a direct reflection of the electronic interactions at play.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| Ir–Cl | 2.382(3) | P–Ir–P | ~99 |

| Ir–C(O) | 1.791(13) | Cl–Ir–C(O) | ~180 (trans) |

| Ir–P | 2.330(1) | P–Ir–Cl | ~90 |

| C–O | 1.161(18) | P–Ir–C(O) | ~90 |

| Ir–C–O | 175.1(12) | ||

| Data sourced from high-precision X-ray diffraction studies.[1] |

The near-linear Ir-C-O angle is characteristic of a terminally bonded carbonyl ligand.[1] The deviation of the P–Ir–P angle from a perfect 90° is a direct consequence of the steric bulk of the triphenylphosphine ligands, which repel each other and distort the ideal square planar geometry slightly.[1]

The Electronic Underpinnings of Structure and Reactivity

The stability and characteristic reactivity of Vaska's complex are intrinsically linked to its 16-electron count.[1][2] According to the 18-electron rule, which is a useful guideline for predicting the stability of organometallic compounds, complexes with 18 valence electrons are considered electronically saturated and generally stable. Vaska's complex, being "coordinatively unsaturated" with 16 electrons, has a strong driving force to achieve an 18-electron configuration.[2][8] This is the fundamental reason for its hallmark reactivity: oxidative addition.

Oxidative Addition: A Gateway to Higher Coordination

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex adds a substrate, leading to an increase in both the coordination number and the formal oxidation state of the metal center.[5][9] In the case of Vaska's complex, the iridium(I) center is oxidized to iridium(III), and the coordination number increases from four to six, resulting in an octahedral geometry.[2][5]

This transformation allows the complex to react with a wide variety of small molecules, including H₂, O₂, halogens, and alkyl halides.[2][9] The ability of Vaska's complex to reversibly bind O₂ was a landmark discovery, providing one of the first synthetic mimics of the oxygen-carrying function of hemoglobin.[1][2]

The generalized mechanism of oxidative addition to Vaska's complex is depicted below.

Caption: Generalized workflow of oxidative addition.

Experimental Protocols: Synthesis and Crystallization

The enduring relevance of Vaska's complex in research and education is partly due to its relatively straightforward synthesis.

Synthesis of Vaska's Complex

Principle: The synthesis typically involves the reaction of an iridium chloride salt with an excess of triphenylphosphine in a high-boiling solvent that can also serve as a source of carbon monoxide.[2][8] Dimethylformamide (DMF) or 2-methoxyethanol are commonly used for this purpose.[2][8] In this reaction, triphenylphosphine acts as both a ligand and a reducing agent.[2]

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine iridium(III) chloride hydrate (IrCl₃·xH₂O) and a threefold molar excess of triphenylphosphine (PPh₃).

-

Solvent Addition: Add a suitable solvent such as dimethylformamide (DMF). The DMF will also serve as the source of the carbonyl ligand through decomposition at high temperatures.

-

Inert Atmosphere: Flush the system thoroughly with nitrogen to remove any oxygen. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.

-

Reflux: Heat the reaction mixture to reflux. The solution will typically change color as the reaction progresses, often turning into a yellow solution.

-

Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. The product, Vaska's complex, will often crystallize out of the solution.

-

Purification: Collect the yellow crystals by filtration, wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and dry under vacuum.

Single Crystal Growth for X-ray Crystallography

Obtaining high-quality single crystals is paramount for accurate structural determination by X-ray crystallography.

Principle: The slow cooling of a saturated solution or the slow diffusion of a non-solvent into a solution of the complex can yield crystals suitable for diffraction experiments.

Detailed Protocol (Slow Evaporation):

-

Prepare a Saturated Solution: Dissolve the purified Vaska's complex in a minimal amount of a suitable solvent in which it is soluble, such as toluene or chloroform, at a slightly elevated temperature.

-

Slow Cooling: Allow the solution to cool slowly to room temperature. To further control the rate of crystallization, the container can be placed in a larger vessel containing an insulating material.

-

Crystal Formation: As the solution cools and the solvent slowly evaporates, the solubility of the complex will decrease, leading to the formation of single crystals.

-

Isolation: Carefully decant the mother liquor and gently wash the crystals with a small amount of a cold, non-solvent.

-

Mounting: Select a well-formed single crystal of appropriate size for mounting on the goniometer head of the X-ray diffractometer.

Spectroscopic Validation: Confirming the Structure

While X-ray crystallography provides the definitive solid-state structure, spectroscopic techniques are invaluable for confirming the identity and purity of the complex in solution and for probing its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for characterizing Vaska's complex, primarily due to the strong absorption of the carbonyl (CO) ligand in a region of the spectrum that is typically free from other absorptions.

-

ν(CO) Stretching Frequency: In a chloroform solution, Vaska's complex exhibits a strong ν(CO) band at approximately 1967 cm⁻¹.[1] This frequency is significantly lower than that of free CO (2143 cm⁻¹), which is a direct consequence of π-backbonding.[1] The electron-rich d⁸ Ir(I) center donates electron density into the π* antibonding orbitals of the CO ligand, weakening the C-O bond and thus lowering its stretching frequency.

-

Probing Reactivity: The position of the ν(CO) band is highly sensitive to the electronic environment of the iridium center. Upon oxidative addition, the iridium is oxidized to Ir(III), which is less electron-rich. This reduces the extent of π-backbonding to the CO ligand, causing the C-O bond to strengthen and the ν(CO) stretching frequency to increase, typically to a value greater than 2000 cm⁻¹.[2] This shift provides a convenient handle to monitor the course of oxidative addition reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of the atoms within the complex.

-

³¹P NMR: The ³¹P NMR spectrum of Vaska's complex shows a single sharp resonance, indicating that the two phosphorus nuclei of the triphenylphosphine ligands are chemically equivalent.[1] This is consistent with their trans arrangement in the square planar geometry.

-

¹H NMR: The ¹H NMR spectrum is dominated by the signals of the aromatic protons of the triphenylphosphine ligands, typically appearing as a complex multiplet in the aromatic region of the spectrum.[1] The absence of any signals in the upfield region (negative chemical shifts) confirms the absence of any hydride ligands in the parent complex.

Significance in Drug Development and Catalysis

The fundamental principles elucidated through the study of Vaska's complex have had a profound impact on various fields, including drug development and industrial catalysis.

-

Homogeneous Catalysis: Vaska's complex and its derivatives are active catalysts or precatalysts for a variety of organic transformations, including hydrogenation and hydrosilylation.[1][4] The ability to readily undergo oxidative addition and reductive elimination is the cornerstone of many catalytic cycles.

-

Model for Bioinorganic Processes: As mentioned earlier, the reversible binding of dioxygen served as an early model for the function of respiratory proteins.[1] This has spurred research into the design of synthetic oxygen carriers and catalysts for oxidation reactions.

-

Late-Stage Functionalization in Drug Discovery: The catalytic properties of iridium complexes, inspired by the reactivity of Vaska's complex, are being increasingly utilized for the late-stage functionalization of complex drug molecules.[4] This allows for the rapid generation of analogues with improved pharmacological properties. For instance, iridium-catalyzed reactions have been employed in the modification of the GABA-receptor antagonist Flumazenil.[4]

Conclusion

The crystal structure of Vaska's complex is more than just a static arrangement of atoms; it is a blueprint for a remarkable range of chemical reactivity. Its square planar geometry and 16-electron configuration create a "perfect storm" for the facile activation of small molecules through oxidative addition. The insights gained from over six decades of research on this seminal compound continue to inform the design of new catalysts and therapeutic agents, solidifying its legacy as a true icon of modern chemistry. The principles of electronic structure, steric effects, and reaction mechanisms that Vaska's complex so elegantly demonstrates will undoubtedly continue to guide scientific discovery for years to come.

References

- Vaska's complex - Grokipedia.

- Vaska's complex - Wikipedia.

- Oxid

- Vaska's complex - chemeurope.com.

- Lecture 17 - Oxidative addition & Vaskas complex mechanism.

- 24.

- Vaska's complex- Reagent of the month - Scientific Upd

- E) Draw the structure of [Ir(CO)Cl(PPh3)2] - Filo.

- Vaska's complex and the organometallic chemistry - CORE.

- Vaska's Complex - Molecule of the Month February 2013 - JMol version.

- Square planar molecular geometry - Wikipedia.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Vaska's complex - Wikipedia [en.wikipedia.org]

- 3. core.ac.uk [core.ac.uk]

- 4. scientificupdate.com [scientificupdate.com]

- 5. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 6. Square planar molecular geometry - Wikipedia [en.wikipedia.org]

- 7. E) Draw the structure of [\text{Ir}(\text{CO})\text{Cl}(\text{PPh}_3)_2].. [askfilo.com]

- 8. Vaska's_complex [chemeurope.com]

- 9. grokipedia.com [grokipedia.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Spectroscopic Properties of trans-IrCl(CO)(PPh₃)₂ (Vaska's Complex)

Abstract

trans-Carbonylchlorobis(triphenylphosphine)iridium(I), commonly known as Vaska's complex, stands as a cornerstone in the fields of organometallic chemistry and homogeneous catalysis.[1][2] First reported by J. W. DiLuzio and Lauri Vaska in 1961, this 16-electron, square planar iridium(I) complex is renowned for its ability to undergo a diverse range of oxidative addition reactions.[1][2] This guide provides a comprehensive exploration of the core spectroscopic techniques used to characterize Vaska's complex and its derivatives. We will delve into the principles and practical applications of Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, offering field-proven insights into how these methods elucidate the electronic and structural properties of this remarkable compound. This document is intended for researchers, scientists, and professionals in drug development who utilize organometallic complexes in their work.

Introduction: The Significance of Vaska's Complex

Vaska's complex, with the formula IrCl(CO)[P(C₆H₅)₃]₂, is a bright yellow, crystalline solid.[1] Its significance stems from its status as a coordinatively unsaturated 16-electron species, which readily reacts to achieve a stable 18-electron configuration.[1][3] The primary mode of reactivity is oxidative addition, where a substrate molecule (e.g., H₂, O₂, HCl, CH₃I) adds to the iridium center. This process formally increases the oxidation state of iridium from +1 to +3 and the coordination number from four to six, transforming the geometry from square planar to octahedral.[1][3]

The ability to systematically study these transformations has provided a foundational framework for understanding key steps in homogeneous catalytic cycles.[2][3] Spectroscopic analysis is paramount in this endeavor, as it allows for the direct observation of changes in bonding and structure at the metallic center. The carbonyl (CO) ligand, in particular, serves as an exceptionally sensitive spectroscopic reporter.

Caption: Oxidative addition at the iridium center of Vaska's complex.

Infrared (IR) Spectroscopy: A Probe of Metal-Ligand π-Backbonding

2.1. Expertise & Causality

IR spectroscopy is arguably the most powerful and direct tool for studying the electronic effects of oxidative addition to Vaska's complex.[1] The focus is the stretching frequency of the carbonyl ligand, ν(CO). The position of this band in the IR spectrum is dictated by the strength of the carbon-oxygen triple bond. This bond strength, in turn, is modulated by the degree of π-backbonding from the iridium d-orbitals into the π* antibonding orbitals of the CO ligand.

-

In the Ir(I) State (Vaska's Complex): The iridium(I) center is relatively electron-rich. It donates significant electron density back to the CO ligand. This populates the CO π* orbital, which weakens the C-O bond and results in a lower stretching frequency.

-

In the Ir(III) State (Oxidative Adducts): Upon oxidative addition, the iridium center becomes Ir(III). It is now more oxidized and less electron-rich. Consequently, its ability to engage in π-backbonding is diminished.[1] With less electron density being donated into the CO π* orbital, the C-O bond becomes stronger, causing the ν(CO) to shift to a higher frequency (a "blue shift").[1]

This predictable relationship allows for the immediate determination of whether an oxidative addition reaction has occurred. For Vaska's complex, the ν(CO) is typically observed around 1967 cm⁻¹. For its Ir(III) oxidative addition products, the ν(CO) is almost always greater than 2000 cm⁻¹.[1]

2.2. Data Presentation: ν(CO) Frequencies

| Compound | Formula | Oxidation State | ν(CO) (cm⁻¹) |

| Vaska's Complex | IrCl(CO)(PPh₃)₂ | Ir(I) | 1967 |

| Oxygen Adduct | IrCl(CO)(O₂)(PPh₃)₂ | Ir(III) | 2015 |

| Hydrogen Chloride Adduct | IrHCl₂(CO)(PPh₃)₂ | Ir(III) | 2046 |

| Methyl Iodide Adduct | IrCl(CH₃)I(CO)(PPh₃)₂ | Ir(III) | 2047 |

| Sulfur Dioxide Adduct | IrCl(CO)(SO₂)(PPh₃)₂ | Ir(III) | 2021 |

Data sourced from Molecule of the Month, Bristol University.

2.3. Experimental Protocol: Acquiring an FT-IR Spectrum

This protocol describes the acquisition of a solid-state spectrum using a KBr pellet, a common and reliable method.

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of Vaska's complex and 100-150 mg of spectroscopic grade potassium bromide (KBr) in an oven at 110°C for at least 2 hours to remove any residual water.

-

In a dry agate mortar, gently grind the KBr to a fine powder.

-

Add the Vaska's complex to the mortar and grind the mixture until a homogeneous, fine powder is obtained. The yellow color of the complex should be evenly distributed.

-

-

Pellet Pressing:

-

Transfer a small amount of the mixture into a pellet press die.

-

Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A transparent pellet indicates good sample dispersion.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 2 cm⁻¹ or 4 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum should be automatically ratioed against the background.

-

Identify the strong, sharp absorption band in the 2100-1900 cm⁻¹ region. This corresponds to the ν(CO).

-

Use the software's peak-picking tool to determine the exact wavenumber of this absorption maximum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides invaluable information about the molecular structure in solution, offering complementary data to the electronic information from IR. For Vaska's complex, both ³¹P and ¹H NMR are highly diagnostic.

3.1. ³¹P NMR Spectroscopy

3.1.1. Expertise & Causality

³¹P NMR spectroscopy directly probes the phosphorus nuclei of the two triphenylphosphine (PPh₃) ligands.[4][5] In Vaska's complex, the two PPh₃ ligands are chemically equivalent due to their trans arrangement in the square planar geometry. This results in a single, sharp resonance in the proton-decoupled (³¹P{¹H}) NMR spectrum.[6]

Upon oxidative addition, the geometry changes to octahedral, and the electronic environment around the phosphorus nuclei is altered. The newly added ligands and the change in the metal's oxidation state influence the shielding of the phosphorus nuclei, causing a shift in their resonance position. For instance, the addition of electronegative ligands like H and Cl deshields the phosphorus atoms, leading to a significant upfield shift in the ³¹P NMR spectrum.[6]

3.2. ¹H NMR Spectroscopy

3.2.1. Expertise & Causality

While the aromatic region of the ¹H NMR spectrum, showing the phenyl protons of the PPh₃ ligands, can confirm the presence of these ligands, its primary utility is in detecting hydride (Ir-H) ligands formed from the oxidative addition of H-X substrates (e.g., HCl, H₂).

The hydride proton is directly bonded to the iridium center and resides in a unique, highly shielded electronic environment. This results in a characteristic signal at a very high field (upfield), typically in the negative chemical shift range (e.g., δ -10 to -30 ppm). This region is usually devoid of other signals, making hydride detection unambiguous. Furthermore, the hydride signal will exhibit spin-spin coupling to the magnetically active ³¹P nuclei and the iridium nucleus, resulting in a complex and highly informative splitting pattern.[6] For example, the hydride signal in the HCl adduct appears as a triplet of quartets.[6]

3.3. Data Presentation: Characteristic NMR Shifts

| Compound | Spectrum | Region/Signal | Chemical Shift (δ, ppm) | Key Feature |

| Vaska's Complex | ³¹P{¹H} | PPh₃ | ~24.5 | Single peak, indicating trans, equivalent phosphine ligands.[6] |

| ¹H | Phenyl | ~7.25 - 7.97 | Complex multiplet for aromatic protons.[6] | |

| Hydrogen Chloride Adduct | ³¹P{¹H} | PPh₃ | ~-1.74 | Single peak, shifted significantly upfield due to Ir(III) center.[6] |

| ¹H | Hydride (Ir-H) | ~-15.36 | High-field signal with complex coupling, confirming H addition.[6] |

3.4. Experimental Protocol: NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

-

Solvent Selection: Choose a deuterated solvent in which the complex is soluble, such as chloroform-d (CDCl₃) or benzene-d₆.

-

Sample Preparation: Dissolve 5-10 mg of the complex in approximately 0.6 mL of the chosen deuterated solvent directly in a clean NMR tube.

-

¹H Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Pay close attention to the spectral window, ensuring it covers the high-field region (e.g., to -30 ppm) if a hydride species is expected.

-

-

³¹P Acquisition:

-

Switch the spectrometer's probe to the ³¹P frequency.

-

Acquire a one-dimensional ³¹P spectrum with proton decoupling. This simplifies the spectrum by removing ¹H-³¹P coupling, resulting in sharp singlets for each unique phosphorus environment.

-

-

Data Processing:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra. The ¹H spectrum is typically referenced to the residual solvent peak. The ³¹P spectrum is referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).

-

UV-Visible (UV-Vis) Spectroscopy

4.1. Expertise & Causality

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals in the complex. Vaska's complex is a vibrant yellow color, which arises from the absorption of light in the violet-blue region of the spectrum, corresponding to electronic transitions, likely metal-to-ligand charge transfer (MLCT) bands.

While UV-Vis is less structurally diagnostic than IR or NMR, it is an excellent technique for monitoring reaction kinetics. For example, the reversible binding of dioxygen to a solution of Vaska's complex is accompanied by a color change from yellow to orange.[3] This change can be quantitatively monitored by observing the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer, allowing for the calculation of reaction rates.[7]

4.2. Experimental Protocol: Kinetic Monitoring

-

Solution Preparation: Prepare a solution of Vaska's complex of a known concentration in a suitable solvent (e.g., toluene) in a UV-transparent cuvette.

-

Initial Spectrum: Record the full UV-Vis spectrum of the starting material to identify an appropriate wavelength (λ_max) for monitoring.

-

Reaction Initiation: Initiate the reaction within the cuvette. For oxygenation, this can be done by bubbling O₂ gas through the solution.[3]

-

Time-Course Measurement: Immediately begin recording the absorbance at the chosen wavelength at regular time intervals.

-

Data Analysis: Plot absorbance versus time. The resulting kinetic trace can be fitted to an appropriate rate law to determine the reaction rate constant.

Conclusion

The spectroscopic characterization of IrCl(CO)(PPh₃)₂ is a textbook case study in the power of modern analytical techniques. IR, NMR, and UV-Vis spectroscopy, when used in concert, provide a holistic picture of the complex's electronic structure, molecular geometry, and reactivity. The ν(CO) band in the IR spectrum acts as a definitive electronic sensor for the iridium's oxidation state. ³¹P NMR confirms the number and equivalence of phosphine ligands, while ¹H NMR provides an unmistakable signature for hydride formation. Finally, UV-Vis spectroscopy allows for the quantification of reaction dynamics. Together, these techniques provide the robust, self-validating system of analysis required to confidently explore the rich chemistry of Vaska's complex and its derivatives.

References

-

Wikipedia. Vaska's complex. [Link]

-

Grokipedia. Vaska's complex. [Link]

-

Odinity. Synthesis of & Reversing O2 Addition on Vaska's Complex. [Link]

-

YouTube. Experiment #5, Synthesis and Reactivity of Vaska's Complex. [Link]

-

Molecule of the Month, JSMol version. Vaska's Complex. [Link]

-

ACS Publications. Solvation Dynamics of Vaska's Complex by 2D-IR Spectroscopy. [Link]

-

ACS Publications. Solvation Dynamics of Vaska's Complex by 2D-IR Spectroscopy. [Link]

-

chemeurope.com. Vaska's complex. [Link]

-

PubMed. Infrared spectra and structures of hydridocarbonyl complexes of transition metals. [Link]

-

Washington State University. The reactions of Ir(CO)Cl(PPh3)2 with HSnPh3. [Link]

-

ResearchGate. ³¹P{¹H} NMR spectra of the [IrCl(COD)]₂ þ PPh₃ reaction in... [Link]

-

NPTEL. Lecture 17 - Oxidative addition & Vaskas complex mechanism. [Link]

-

ResearchGate. Increasing the Reactivity of Vaska's Compound. Oxidative Addition of Chlorobenzene at Ambient Temperature | Request PDF. [Link]

-

RSC Publishing. Electrochemical Oxidation of Vaska Complexes, [Ir(CO)XL,]. [Link]

-

Molecule of the Month, Bristol University. Vaska's Complex. [Link]

-

European Journal of Inorganic Chemistry. Electron-Rich Vaska-Type Complexes trans-[Ir(CO)Cl(2-Ph2PC6H4COOMe)2] and... [Link]

-

Adam Cap. Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO). [Link]

-

ResearchGate. Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands | Request PDF. [Link]

-

ResearchGate. UV-Vis absorption spectra of Ir{(CF₃)₂Meppy}(PPh₃)₂(H)(Cl),... [Link]

-

LookChem. IrCl(η2-O2)(CO)(PPh3)2. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]

-

Nanalysis. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

ResearchGate. Modern Aspects of 31P NMR Spectroscopy | Request PDF. [Link]

Sources

- 1. Vaska's complex - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Vaska's_complex [chemeurope.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. researchgate.net [researchgate.net]

- 6. Oxygenation and Hydrochlorination of Vaska’s Complex Ir(Cl)[P(C6H5)3]2(CO) — Adam Cap [adamcap.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

An In-Depth Technical Guide to the Electronic Structure of 16-Electron Iridium Complexes

Abstract

Sixteen-electron iridium complexes represent a pivotal class of reactive intermediates in a vast array of catalytic transformations. Their unique electronic structure, characterized by a vacant d-orbital, imparts a delicate balance between stability and reactivity, making them exceptional catalysts for challenging chemical reactions. This guide provides a comprehensive exploration of the electronic framework of these complexes, delving into the theoretical underpinnings, experimental characterization, and the profound implications for their catalytic prowess. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the principles governing the behavior of these remarkable organometallic species.

Introduction: The Significance of the 16-Electron Configuration in Iridium Catalysis

In the realm of organometallic chemistry, the 18-electron rule serves as a powerful guideline for predicting the stability of transition metal complexes. However, it is often the deviation from this rule that unlocks remarkable catalytic activity. Sixteen-electron complexes, particularly those of the late transition metals like iridium, are coordinatively unsaturated and possess a vacant coordination site. This electronic "deficiency" is the very source of their catalytic power, rendering them highly reactive towards substrate binding and subsequent activation.

Iridium, a third-row transition metal, exhibits strong spin-orbit coupling and relativistic effects that significantly influence the energies of its d-orbitals.[1] This, combined with the appropriate ligand environment, allows for the stabilization of the 16-electron state, creating a delicate energetic balance where the complex is stable enough to be isolated and characterized, yet reactive enough to participate in catalytic cycles.[2][3] These complexes are central to a myriad of catalytic applications, including C-H bond activation, hydrogenation, and hydrogen isotope exchange, which are of paramount importance in organic synthesis and drug development.[4][5]

Theoretical Framework: Unraveling the Electronic Structure

The electronic structure of 16-electron iridium complexes is best understood through the lens of molecular orbital (MO) and ligand field theory (LFT). For the commonly encountered square planar geometry, the d-orbitals of the iridium center are split into distinct energy levels by the surrounding ligands.

d-Orbital Splitting in a Square Planar Environment

A typical d-orbital splitting diagram for a square planar d⁸ metal complex, such as Ir(I), shows the five d-orbitals at four different energy levels.[6][7] The ordering of these orbitals is crucial for understanding the complex's reactivity.

-

dx²-y²: This orbital experiences the strongest destabilization due to its lobes pointing directly at the ligands along the x and y axes.[7] In a 16-electron complex, this high-lying orbital is typically unoccupied.

-

dxy: Lying in the plane of the ligands but between the axes, this orbital experiences less repulsion and is lower in energy than the dx²-y² orbital.[7]

-

dz²: With its primary lobes along the z-axis, perpendicular to the plane of the complex, this orbital is significantly stabilized.

-

dxz and dyz: These two orbitals are degenerate and are also stabilized as they are directed away from the ligands.

The large energy gap between the occupied d-orbitals and the vacant dx²-y² orbital is a hallmark of square planar 16-electron complexes and contributes to their relative stability.[6]

Diagram: d-Orbital Splitting in a Square Planar 16-Electron Iridium Complex

Caption: Generalized d-orbital splitting for a square planar complex.

The Role of Ligands

The nature of the ligands coordinated to the iridium center plays a paramount role in modulating the electronic structure and, consequently, the reactivity of the 16-electron complex.

-

σ-Donating Ligands: Strong σ-donating ligands increase the electron density at the metal center, raising the energy of the d-orbitals and generally making the complex more reactive towards oxidative addition.

-

π-Accepting Ligands: Ligands with π-acceptor capabilities, such as phosphines or CO, can stabilize the complex by accepting electron density from filled d-orbitals into their empty π* orbitals. This back-bonding interaction lowers the energy of the dxz, dyz, and dxy orbitals, increasing the overall splitting energy.[6]

-

Pincer Ligands: Tridentate "pincer" ligands are particularly effective in stabilizing 16-electron iridium complexes.[2][8] Their rigid coordination geometry enforces a specific stereochemistry and electronic environment around the metal center, preventing unwanted side reactions and often enhancing catalytic selectivity.

Experimental Probes of Electronic Structure

A combination of spectroscopic and computational techniques is employed to experimentally characterize and understand the electronic structure of 16-electron iridium complexes.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are indispensable tools for elucidating the structure and dynamic processes of these complexes in solution.[9][10] Chemical shifts and coupling constants provide valuable information about the ligand environment and metal-ligand bonding.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of ligands, such as CO, are sensitive to the electron density at the iridium center. Changes in these frequencies can be used to probe the electronic effects of other ligands in the complex.[2]

-

UV-Visible Spectroscopy: Electronic transitions between the d-orbitals and from metal-to-ligand charge transfer (MLCT) bands can be observed in the UV-Vis spectrum, providing insights into the energies of the molecular orbitals.[1][11]

Electrochemical Methods

Cyclic voltammetry is a powerful technique for probing the redox properties of iridium complexes. The oxidation and reduction potentials provide a measure of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively.[1][12] This information is critical for understanding the feasibility of proposed catalytic steps, such as oxidative addition and reductive elimination.

Computational Studies

Density Functional Theory (DFT) has become an invaluable tool for complementing experimental studies.[9][10] DFT calculations can provide detailed information about:

-

Molecular orbital energies and compositions.

-

Geometric structures of ground and transition states.

-

Reaction pathways and activation barriers.

These computational insights are crucial for rationalizing observed reactivity and for the predictive design of new and improved iridium catalysts.[9][10]

Reactivity and Catalytic Applications

The vacant coordination site and the accessible d-orbitals of 16-electron iridium complexes are the foundation of their diverse reactivity.

Key Reaction Types

-

Ligand Association/Dissociation: The vacant site readily allows for the coordination of a substrate molecule, initiating the catalytic cycle. Conversely, the dissociation of a product molecule regenerates the active 16-electron species.

-

Oxidative Addition: The iridium center can undergo a formal two-electron oxidation by breaking a bond in a substrate molecule (e.g., H₂, C-H) and forming two new bonds to the resulting fragments. This process transforms the 16-electron Ir(I) or Ir(III) complex into an 18-electron Ir(III) or Ir(V) species, respectively.[4]

-

Reductive Elimination: This is the reverse of oxidative addition, where two ligands on the iridium center couple and are eliminated as a single molecule, reducing the formal oxidation state of the metal by two electrons and regenerating the 16-electron complex.[8]

Diagram: Catalytic Cycle Involving a 16-Electron Iridium Complex

Caption: A simplified catalytic cycle illustrating key steps.

Applications in Catalysis

The unique reactivity of 16-electron iridium complexes has been harnessed in a variety of important catalytic transformations:

-

C-H Activation: Iridium complexes are particularly adept at cleaving strong C-H bonds, enabling the functionalization of otherwise inert hydrocarbons. This has profound implications for the synthesis of complex organic molecules and the development of new pharmaceuticals.[8]

-

Hydrogenation: These complexes are highly active catalysts for the addition of hydrogen across double and triple bonds, a fundamental process in both laboratory and industrial settings.[2][3]

-

Transfer Hydrogenation: In this variation, hydrogen is transferred from a donor molecule (e.g., isopropanol) to a substrate, avoiding the need for high pressures of H₂ gas.[13]

Case Study: (PONOP)Ir(III) Alkyl Hydride Complexes

A notable example that highlights the properties of 16-electron iridium complexes is the five-coordinate (PONOP)Ir(III) methyl hydride cation, [(PONOP)Ir(H)(CH₃)]⁺.[8] This complex has been extensively studied both experimentally and computationally.[9][10]

-

Synthesis and Characterization: This complex is generated by the protonation of the corresponding Ir(I) methyl complex. It has been characterized by X-ray diffraction, confirming its five-coordinate structure.[8]

-

Dynamic Processes: NMR studies have revealed dynamic exchange processes, such as the site exchange between the hydride and methyl protons, which proceeds through a σ-methane intermediate.[9][10]

-

Reactivity: The complex undergoes reductive elimination of methane, and the barrier for this process has been measured.[9][10] This provides fundamental insights into the C-H bond formation step in catalytic cycles.

| Complex | Barrier to Alkane Loss (kcal/mol) | Reference |

| [(PONOP)Ir(H)(CH₃)]⁺ | 22.4 | [9] |

| [(PONOP)Ir(H)(C₂H₅)]⁺ | 17.4 | [9][10] |

Table 1: Comparison of activation barriers for alkane loss from (PONOP)Ir(III) alkyl hydride complexes.

Future Directions and Conclusion

The study of 16-electron iridium complexes continues to be a vibrant area of research. Future efforts will likely focus on:

-

The design of new ligand scaffolds to fine-tune the electronic and steric properties of the iridium center for enhanced catalytic performance and selectivity.

-

The development of catalysts for even more challenging transformations, such as the direct conversion of methane to methanol.

-

The application of these complexes in the synthesis of complex natural products and pharmaceuticals.

References

-

Investigations of iridium-mediated reversible C-H bond cleavage: characterization of a 16-electron iridium(III) methyl hydride complex. PubMed. [Link]

-

Stability and dynamic processes in 16VE iridium(III) ethyl hydride and rhodium(I) σ-ethane complexes: experimental and computational studies. PubMed. [Link]

-

A stable 16-electron iridium(III) hydride complex grafted on SBA-15: a single-site catalyst for alkene hydrogenation. RSC Publishing. [Link]

-

Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Publishing. [Link]

-

Stability and Dynamic Processes in 16VE Iridium(III) Ethyl Hydride and Rhodium(I) σ-Ethane Complexes: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

-

Iridium Catalysis. ResearchGate. [Link]

-

A stable 16-electron iridium(iii) hydride complex grafted on SBA-15: a single-site catalyst for alkene hydrogenation. Chemical Communications (RSC Publishing). [Link]

-

16-Electron Half-Sandwich Rhodium(III), Iridium(III), and Ruthenium(II) Complexes as Lysosome-Targeted Anticancer Agents. ResearchGate. [Link]

-

Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. [Link]

-

The synthesis and reactivity of 16-electron half-sandwich iridium complexes bearing a carboranylthioamide ligand. Dalton Transactions (RSC Publishing). [Link]

-

10.3.5: Square-Planar Complexes. Chemistry LibreTexts. [Link]

-

d-Orbital Splitting Pattern of Square Planar Complexes. YouTube. [Link]

-

Stability and Dynamic Processes in 16VE Iridium(III) Ethyl Hydride and Rhodium(I) σ-Ethane Complexes: Experimental and Computational Studies. ResearchGate. [Link]

-

Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI. [Link]

-

Spectroscopic and Theoretical Investigation of Color Tuning in Deep-Red Luminescent Iridium(III) Complexes. Inorganic Chemistry. [Link]

-

1.02: D-orbitals Splitting. Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of Facial and Meridional Tris-cyclometalated Iridium(III) Complexes. Journal of the American Chemical Society. [Link]

-

Splitting of d-orbitals in various complexes. YouTube. [Link]

-

Synthesis and Characterization of an Iridium Triphyrin Complex. PubMed. [Link]

-

Simplest explanation of splitting of d-orbital in square planar complexes || Coordination chemistry. YouTube. [Link]

-

What is the electron configuration of iridium (Ir), and how does it contribute to its unique propert... Proprep. [Link]

-

Synthesis, characterization, and photoelectric properties of iridium(III) complexes containing an N hetero-dibenzofuran C^N ligand. RSC Publishing. [Link]

-

A New Class of Iridium Complexes Suitable for Stepwise Incorporation into Linear Assemblies: Synthesis, Electrochemistry, and Luminescence. ResearchGate. [Link]

-

Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. NIH. [Link]

-

Synthesis, structures, photophysical properties, and theoretical study of four cationic iridium(III) complexes with electron-withdrawing groups on the neutral ligands. ResearchGate. [Link]

Sources

- 1. Synthesis, characterization, and photoelectric properties of iridium( iii ) complexes containing an N hetero-dibenzofuran C^N ligand - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10584H [pubs.rsc.org]

- 2. A stable 16-electron iridium(iii) hydride complex grafted on SBA-15: a single-site catalyst for alkene hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. A stable 16-electron iridium(iii) hydride complex grafted on SBA-15: a single-site catalyst for alkene hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Investigations of iridium-mediated reversible C-H bond cleavage: characterization of a 16-electron iridium(III) methyl hydride complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability and dynamic processes in 16VE iridium(III) ethyl hydride and rhodium(I) σ-ethane complexes: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Enduring Legacy of Vaska's Complex: A Technical Guide to its Discovery, Properties, and Reactivity

Introduction

In the landscape of organometallic chemistry, few compounds have achieved the iconic status of Vaska's complex, formally known as trans-chlorocarbonylbis(triphenylphosphine)iridium(I) or [IrCl(CO)(PPh₃)₂].[1][2] First reported in 1961, this bright yellow, crystalline solid has served as a cornerstone for understanding fundamental concepts such as oxidative addition and its pivotal role in homogeneous catalysis.[1][3][4] Its remarkable ability to undergo reversible binding with dioxygen provided an early synthetic mimic of biological oxygen transport systems.[3] This guide provides an in-depth exploration of the discovery, synthesis, structure, and reactivity of Vaska's complex, tailored for researchers and professionals in chemistry and drug development.

A Landmark Discovery in a Burgeoning Field: The Historical Context

The mid-20th century was a period of explosive growth in organometallic chemistry.[5][6] Following the discovery of ferrocene in 1951, which unveiled the novel "sandwich" structure of metallocenes, chemists were actively exploring the synthesis and reactivity of transition metal complexes with organic ligands.[6] It was in this fertile scientific environment that Estonian-American chemist Lauri Vaska and his colleague J.W. DiLuzio at the Mellon Institute in Pittsburgh made their seminal discovery.[7][8][9]

In 1961, Vaska and DiLuzio reported the synthesis of a stable, square-planar iridium(I) complex, IrCl(CO)(PPh₃)₂.[1][3][10] While related rhodium and iridium carbonyl complexes had been described earlier, Vaska's comprehensive characterization and, crucially, his subsequent exploration of its reactivity, set this discovery apart.[1][3] In 1962, they published that the complex could react with small molecules like hydrogen gas in a process they termed "oxidative addition," and the following year, they reported its startling ability to reversibly bind to molecular oxygen.[3][8][11] These findings were instrumental in establishing the conceptual framework for many catalytic processes.[1][3]

Synthesis and Characterization of Vaska's Complex

The preparation of Vaska's complex is a staple in many inorganic chemistry laboratory courses due to its reliability and the visually distinct product.[3] The synthesis typically involves the reaction of an iridium(III) chloride salt with an excess of triphenylphosphine in a high-boiling solvent that can also serve as a source of the carbonyl ligand.[1][2][4]

Experimental Protocol: Synthesis of trans-[IrCl(CO)(PPh₃)₂]

Materials:

-

Iridium(III) chloride hydrate (IrCl₃·xH₂O)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF) or 2-methoxyethanol

-

Aniline (optional, as a reaction accelerator)

-

Nitrogen gas (for inert atmosphere)

-

Standard reflux apparatus and glassware

Procedure:

-

Combine iridium(III) chloride hydrate and a threefold excess of triphenylphosphine in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF) or 2-methoxyethanol. DMF can serve as the source of the carbonyl group through decomposition at high temperatures.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the color change of the solution.

-

Upon completion, the reaction mixture is cooled, and the bright yellow, crystalline product is collected by filtration.

-

The product is washed with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials and byproducts, and then dried under vacuum.

Causality in Experimental Choices:

-

Excess Triphenylphosphine: Triphenylphosphine serves a dual role as both a ligand and a reducing agent, reducing Ir(III) to Ir(I).[1][2] An excess ensures the complete reduction of the iridium precursor and facilitates the formation of the desired bis(phosphine) complex.

-

High-Boiling Solvent: Solvents like DMF or 2-methoxyethanol are used because the reaction requires elevated temperatures to proceed at a reasonable rate and to facilitate the decomposition of the solvent to provide the carbonyl ligand.[1][4]

-

Inert Atmosphere: Conducting the reaction under nitrogen is crucial to prevent the oxidation of the phosphine ligands and the final Ir(I) complex, which is sensitive to oxygen, especially at high temperatures.[1]

Spectroscopic Characterization

The structure and purity of Vaska's complex are readily confirmed by spectroscopic methods, primarily infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

| Spectroscopic Technique | Key Feature | Observed Value/Chemical Shift | Significance |

| Infrared (IR) Spectroscopy | C≡O stretching frequency (νCO) | ~1967 cm-1 | This strong, sharp absorption is characteristic of a terminal carbonyl ligand. Its position provides insight into the electron density at the metal center.[3] |

| 31P NMR Spectroscopy | Single resonance | ~δ 24.5 ppm | The presence of a single peak indicates that the two phosphorus nuclei are chemically equivalent, consistent with a trans geometry.[12] |

| 1H NMR Spectroscopy | Complex multiplet | ~δ 7.25-7.97 ppm | These signals correspond to the protons of the phenyl rings on the triphenylphosphine ligands.[12] |

Molecular Structure and Electronic Properties

Vaska's complex possesses a square planar geometry around the central iridium atom. The two bulky triphenylphosphine ligands are arranged in a trans configuration, minimizing steric hindrance. The chloride and carbonyl ligands occupy the remaining two coordination sites.[1][2]

Caption: Molecular structure of Vaska's complex.

A key feature of Vaska's complex is its 16-electron configuration.[1][3] According to the 18-electron rule, which is a useful guideline for the stability of organometallic compounds, complexes with 18 valence electrons are considered electronically saturated. With only 16 valence electrons, Vaska's complex is "coordinatively unsaturated" and thus exhibits a strong tendency to react with other molecules to achieve an 18-electron configuration.[1][4] This electronic unsaturation is the fundamental reason for its characteristic reactivity.

Reactivity: The Paradigm of Oxidative Addition

The hallmark of Vaska's complex is its ability to undergo oxidative addition reactions.[1][13] In this class of reactions, a molecule A-B adds to the metal center, cleaving the A-B bond and forming two new bonds, M-A and M-B. This process results in an increase in both the coordination number and the oxidation state of the metal. For Vaska's complex, the iridium center is oxidized from Ir(I) to Ir(III), and the coordination number increases from four to six, resulting in an octahedral geometry.[1][13]

Caption: General scheme of oxidative addition.

Reversible Dioxygen Binding

One of the most remarkable reactions of Vaska's complex is its ability to reversibly bind molecular oxygen (O₂).[1] When a solution of Vaska's complex is exposed to air, it changes color from yellow to orange as it forms the dioxygen adduct, [IrCl(CO)(PPh₃)₂(O₂)].[1][4] The O₂ molecule binds to the iridium in a "side-on" fashion.[1] This was a significant discovery as it provided one of the first synthetic models for the oxygen-carrying function of hemoglobin and myoglobin, although in those biological systems, oxygen binds in an "end-on" fashion.[1][3] The original complex can be regenerated by heating the solution or by purging it with an inert gas.[1]

IrCl(CO)[P(C₆H₅)₃]₂ + O₂ ⇌ IrCl(CO)[P(C₆H₅)₃]₂O₂[1]

Reaction with Dihydrogen

Vaska's complex reacts with hydrogen gas (H₂) to form a stable dihydride complex, [IrCl(H)₂(CO)(PPh₃)₂].[14] In this reaction, the H-H bond is cleaved, and two new Ir-H bonds are formed. The two hydride ligands are typically added in a cis orientation to each other.[14] This reaction is a key step in many catalytic hydrogenation processes.

Reaction with Hydrogen Halides and Alkyl Halides

Vaska's complex readily reacts with hydrogen halides (HX) and alkyl halides (RX) via oxidative addition. For example, with HCl, it forms a hydrido-chloro complex, [IrHCl₂(CO)(PPh₃)₂].[1] The reaction with alkyl halides, such as methyl iodide (CH₃I), proceeds via an SN2-type mechanism, where the iridium center acts as a nucleophile, attacking the carbon atom and displacing the halide, which then coordinates to the metal.

Catalytic Applications

While Vaska's complex itself is not a highly active catalyst for many transformations, its discovery and the study of its reactivity were instrumental in the development of homogeneous catalysis.[3] It served as a model for understanding the fundamental steps of many catalytic cycles, such as oxidative addition, migratory insertion, and reductive elimination. Derivatives of Vaska's complex have been investigated as catalysts for a variety of reactions, including the hydrogenation of alkenes.[3]

Caption: A simplified catalytic cycle for hydrogenation.

Conclusion

Vaska's complex, more than six decades after its discovery, remains a cornerstone of organometallic chemistry. Its straightforward synthesis, well-defined structure, and rich reactivity have made it an invaluable tool for both teaching and research. The fundamental principles of oxidative addition and reversible ligand binding, so elegantly demonstrated by this iridium complex, continue to inform the design of new catalysts and the understanding of complex chemical transformations. The legacy of Vaska's complex is a testament to the power of curiosity-driven research and its profound impact on the advancement of science.

References

-

Vaska's complex - Wikipedia. Available at: [Link]

-

Vaska's complex - Grokipedia. Available at: [Link]

-

Vaska's complex - EPFL Graph Search. Available at: [Link]

-

Vaska, Lauri - IsisCB Explore. Available at: [Link]

-

Lecture 17 - Oxidative addition & Vaskas complex mechanism. Available at: [Link]

-

Vaska's Complex - Molecule of the Month February 2013. Available at: [Link]

-

5.5: Oxidative Addition - Chemistry LibreTexts. Available at: [Link]

-

Lauri Vaska Facts for Kids. Available at: [Link]

-

Lauri Vaska - Wikipedia. Available at: [Link]

-

Lauri Vaska - Grokipedia. Available at: [Link]

-

Lauri Vaska: Revolutionizing Organometallic Chemistry | Scientist Biography - YouTube. Available at: [Link]

-

24.7B: Oxidative Addition - Chemistry LibreTexts. Available at: [Link]

-

Vaska's Complex: Structure and Reactions | PDF | Chemistry | Materials - Scribd. Available at: [Link]

-

Vaska's complex - chemeurope.com. Available at: [Link]

-

Vaska's complex- Reagent of the month - Scientific Update. Available at: [Link]

-

VASKA's COMPLEX- Alternative Oxidative Addition - YouTube. Available at: [Link]

-

Iridium: Organometallic Chemistry | Request PDF - ResearchGate. Available at: [Link]

-

Structure and solution behaviour of rhodium(I) Vaska-type complexes for correlation of steric and electronic properties of tertiary phosphine ligands | Request PDF - ResearchGate. Available at: [Link]

-

Solvation Dynamics of Vaska's Complex by 2D-IR Spectroscopy - ACS Publications. Available at: [Link]

-

CARBONYL AND HYDRIDO-CARBONYL COMPLEXES OF IRIDIUM BY REACTION WITH ALCOHOLS. HYDRIDO COMPLEXES BY REACTION WITH ACID - Journal of the American Chemical Society (ACS Publications). Available at: [Link]

-

Oxygenation and Hydrochlorination of Vaska's Complex Ir(Cl)[P(C6H5)3]2(CO) - Adam Cap. Available at: [Link]

-

Reaction of trans-Chlorocarbonylbis(triphenylphosphine) Iridium(I) and its Analogues with Oxidizing Metal Salts - Canadian Science Publishing. Available at: [Link]

-

Oxidative addition reactions of Vaska's compound. Available at: [Link]

-

Organoiridium chemistry - Wikipedia. Available at: [Link]

-

CARBONYL AND HYDRIDO-CARBONYL COMPLEXES OF IRIDIUM BY REACTION WITH ALCOHOLS. HYDRIDO COMPLEXES BY REACTION WITH ACID | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Oxidative Addition. Available at: [Link]

-

HISTORY OF ORGANOMETALLIC CHEMISTRY. Available at: [Link]

-

History | OpenOChem Learn. Available at: [Link]

Sources

- 1. Vaska's complex - Wikipedia [en.wikipedia.org]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. grokipedia.com [grokipedia.com]

- 4. Vaska's_complex [chemeurope.com]

- 5. uga-editions.com [uga-editions.com]

- 6. History | OpenOChem Learn [learn.openochem.org]

- 7. IsisCB Explore [stagingisis.isiscb.org]

- 8. Lauri Vaska - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Lauri Vaska Facts for Kids [kids.kiddle.co]

- 12. Oxygenation and Hydrochlorination of Vaska’s Complex Ir(Cl)[P(C6H5)3]2(CO) — Adam Cap [adamcap.com]

- 13. elearn.psgcas.ac.in [elearn.psgcas.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

A Guide to the Thermal Stability of Vaska's Complex: Mechanisms, Analysis, and Core Principles

Foreword: Beyond Synthesis, Towards Functional Integrity

In the realm of organometallic chemistry, Vaska's complex, trans-IrCl(CO)(PPh₃)₂, stands as a cornerstone molecule, pivotal for its role in elucidating fundamental reaction mechanisms like oxidative addition and its applications in catalysis.[1][2] For researchers, scientists, and drug development professionals, however, the synthesis of such a complex is merely the prologue. The true measure of its utility lies in its stability under operational conditions. Thermal stability, in particular, is a critical parameter that dictates the viability of a complex in catalytic cycles, its shelf-life, and its behavior in thermally sensitive applications.

This guide provides an in-depth exploration of the thermal stability of Vaska's complex. We will move beyond simple decomposition temperatures to dissect the underlying mechanisms of degradation, present robust analytical methodologies for characterization, and offer insights into interpreting the resulting data. The objective is to equip you with the expertise to not only measure but also understand and predict the thermal behavior of this iconic organometallic species.

The Nature of Instability: Decomposition Pathways

The thermal decomposition of Vaska's complex is not a simple, single-step event. It is a cascade of reactions influenced by the lability of its ligands and the accessibility of different oxidation states for the iridium center. While the complex is noted as being air-stable in its solid, crystalline form, its stability diminishes upon heating, with decomposition reported around 215 °C.[3][4]

The primary pathways of thermal degradation involve:

-

Ligand Dissociation: The initial steps of decomposition often involve the loss of one or more ligands. The bulky triphenylphosphine (PPh₃) ligands, while crucial for the complex's electronic properties and stability at ambient temperatures, can dissociate at elevated temperatures. This process creates a coordinatively unsaturated and highly reactive intermediate.

-

Reductive Elimination: As the inverse of oxidative addition, reductive elimination is a key reaction pathway for d⁸ metal complexes.[5][6][7][8] At high temperatures, ligands can couple and be eliminated from the metal center, reducing the metal's oxidation state. While Vaska's complex is Ir(I), thermal energy can promote intramolecular rearrangements that facilitate the elimination of molecules like chlorobenzene (from a phenyl group of PPh₃ and the chloride ligand), leading to the breakdown of the complex.

-

Intramolecular Rearrangements: Before dissociation or elimination, the complex can undergo isomerization or other structural changes at elevated temperatures. These rearrangements can create less stable intermediates that are more prone to subsequent decomposition steps.

Understanding these pathways is crucial for interpreting analytical data and for designing more thermally robust analogues of Vaska's complex for specific applications.

Quantifying Stability: A Multi-Technique Approach

A comprehensive understanding of thermal stability requires a multi-faceted analytical approach. No single technique can provide the complete picture. Here, we detail the core methodologies: Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Variable-Temperature Nuclear Magnetic Resonance (VT-NMR).

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

TGA is the workhorse for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides precise temperatures for decomposition events and the stoichiometry of mass loss.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass using appropriate standards.

-

Sample Preparation: Accurately weigh 5–10 mg of crystalline Vaska's complex into a ceramic or platinum TGA pan.[9] A smaller sample size minimizes thermal gradients.

-

Atmosphere Selection: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 50–100 mL/min to prevent oxidative decomposition.[9]

-

Temperature Program:

-

Data Acquisition: Record the mass loss and its first derivative (DTG) as a function of temperature. The DTG curve highlights the temperatures of maximum decomposition rates.

A typical TGA thermogram of a metal complex will show one or more distinct steps of mass loss.[11] For Vaska's complex, one might expect an initial mass loss corresponding to the dissociation of the PPh₃ ligands, followed by further decomposition at higher temperatures. The theoretical mass percentage of each component should be calculated to correlate with the observed mass loss steps.

Differential Scanning Calorimetry (DSC): Probing Thermal Events

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12][13] It is highly sensitive to thermal events such as melting, crystallization, and decomposition, revealing whether these processes are endothermic (heat absorbing) or exothermic (heat releasing).[12]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Seal 2–5 mg of Vaska's complex in a hermetic aluminum pan. An accurate mass is crucial for enthalpy calculations.

-

Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20–50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at 10 °C/min. The final temperature should be chosen based on TGA data to avoid extensive decomposition that could contaminate the DSC cell.

-

A second heating run can be performed after cooling to observe any irreversible changes.[14]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

The DSC thermogram will display peaks corresponding to thermal events. For Vaska's complex, one would look for:

-

An Endotherm: Potentially indicating melting, though it is known to decompose upon heating.[3] A sharp endotherm followed immediately by a broad exotherm often signifies melting followed by decomposition.

-

An Exotherm: A broad exothermic peak is characteristic of a decomposition process. The area under this peak can be integrated to quantify the enthalpy of decomposition.

Variable-Temperature NMR (VT-NMR): Stability in Solution

While TGA and DSC are excellent for analyzing the solid-state stability, many applications of Vaska's complex occur in solution. VT-NMR spectroscopy is a powerful tool for studying the dynamic behavior and decomposition of complexes in solution as a function of temperature.[15][16][17]

-

Sample Preparation: Prepare a solution of Vaska's complex in a high-boiling, deuterated solvent (e.g., toluene-d₈ or 1,2-dichlorobenzene-d₄) in a suitable NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.

-

Temperature Increments: Increase the probe temperature in controlled increments (e.g., 10–20 °C). Allow the sample to equilibrate for 5–10 minutes at each new temperature before acquiring a spectrum.

-

Monitoring Spectral Changes: At each temperature, monitor for:

-

Peak Broadening: This can indicate the onset of dynamic exchange processes, such as ligand dissociation/re-association, on the NMR timescale.

-